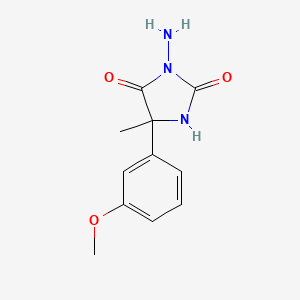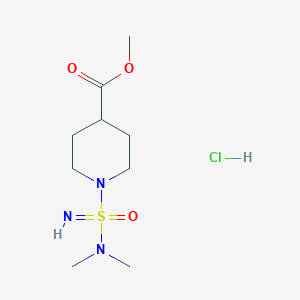
Tert-butyl 5-amino-2,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-amino-2,4-dimethoxybenzoate, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. DMTB is a benzoate derivative that has a tert-butyl group attached to the amino group, making it a unique compound with interesting properties.
作用機序
The mechanism of action of Tert-butyl 5-amino-2,4-dimethoxybenzoate is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes or by modulating specific signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have antioxidant activity, which may help protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using Tert-butyl 5-amino-2,4-dimethoxybenzoate in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some experiments.
将来の方向性
There are many future directions for the study of Tert-butyl 5-amino-2,4-dimethoxybenzoate. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in cells. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound may provide valuable information for its clinical use. Finally, the exploration of novel synthesis methods for this compound may help reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. The synthesis method of this compound is well-established, and it has been extensively studied for its antitumor, anti-inflammatory, and antioxidant properties. This compound has many advantages for use in lab experiments, but its high cost may limit its use in some experiments. There are many future directions for the study of this compound, including the development of new drugs, investigation of its mechanism of action, and exploration of novel synthesis methods.
合成法
The synthesis of Tert-butyl 5-amino-2,4-dimethoxybenzoate can be achieved through a multistep reaction involving the condensation of 3,5-dimethoxybenzoic acid with tert-butylamine, followed by the reduction of the resulting this compound with sodium borohydride. This method has been successfully used to produce high yields of this compound with good purity.
科学的研究の応用
Tert-butyl 5-amino-2,4-dimethoxybenzoate has been extensively studied for its potential use in developing new drugs. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. This compound has also been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
tert-butyl 5-amino-2,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)8-6-9(14)11(17-5)7-10(8)16-4/h6-7H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPHPSACPBWXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

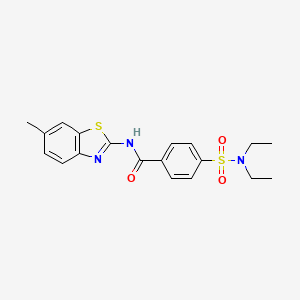
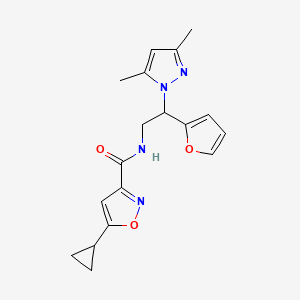

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3020225.png)
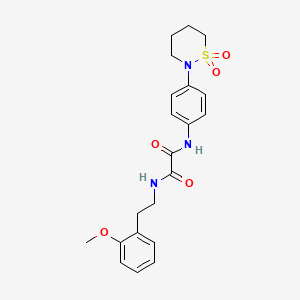
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate](/img/structure/B3020228.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)
![Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride](/img/structure/B3020231.png)
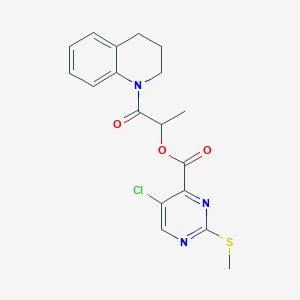
![4-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3020236.png)

